molecular formula C9H11NO4 B180466 Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 102871-98-7

Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B180466
CAS No.: 102871-98-7
M. Wt: 197.19 g/mol
InChI Key: XLEVPTYGXOQBBX-UHFFFAOYSA-N
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Description

Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic compound with the molecular formula C10H11NO4 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The reaction conditions are optimized for yield and purity, and the processes are scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-5-6(8(11)13-2)4-7(10-5)9(12)14-3/h4,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEVPTYGXOQBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475849
Record name Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102871-98-7
Record name Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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